molecular formula C13H19NO3 B1332721 [(Adamantane-1-carbonyl)-amino]-acetic acid CAS No. 21241-41-8

[(Adamantane-1-carbonyl)-amino]-acetic acid

Cat. No.: B1332721
CAS No.: 21241-41-8
M. Wt: 237.29 g/mol
InChI Key: FGCTZJMAHLGRBY-UHFFFAOYSA-N
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Description

[(Adamantane-1-carbonyl)-amino]-acetic acid is a compound that features an adamantane moiety linked to an amino-acetic acid group. Adamantane is a tricyclic cage compound with the formula C10H16, known for its stability and unique structural properties. The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of adamantane derivatives.

Chemical Reactions Analysis

[(Adamantane-1-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

[(Adamantane-1-carbonyl)-amino]-acetic acid can be compared to other adamantane derivatives such as:

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11(16)7-14-12(17)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCTZJMAHLGRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364219
Record name N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21241-41-8
Record name N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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